REACTION_CXSMILES
|
CNC(C)C[C:5]1[N:9]2[C:10]3[CH:25]=[CH:24][C:23]([Cl:26])=[CH:22][C:11]=3[C:12]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[Cl:21])=[N:13][CH2:14][C:8]2=[N:7][N:6]=1.C(=O)C.C([BH3-])#N.[Na+]>>[Cl:26][C:23]1[CH:24]=[CH:25][C:10]2[N:9]3[CH:5]=[N:6][N:7]=[C:8]3[CH2:14][N:13]=[C:12]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=3[Cl:21])[C:11]=2[CH:22]=1 |f:2.3|
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Name
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1-[2-(methylamino)-propyl]-8-chloro-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a]-[1,4]benzodiazepine
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(CC1=NN=C2N1C1=C(C(=NC2)C2=C(C=CC=C2)Cl)C=C(C=C1)Cl)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(=NCC=3N2C=NN3)C3=C(C=CC=C3)Cl)C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |